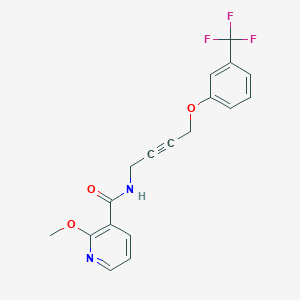

2-methoxy-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)nicotinamide

Descripción

Propiedades

IUPAC Name |

2-methoxy-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O3/c1-25-17-15(8-5-10-23-17)16(24)22-9-2-3-11-26-14-7-4-6-13(12-14)18(19,20)21/h4-8,10,12H,9,11H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKAXXQLZKOFMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)nicotinamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-methoxy-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Applications in Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of nicotinamide have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The trifluoromethyl group may enhance the potency of 2-methoxy-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)nicotinamide against various cancer types.

Neuroprotective Effects

Nicotinamide derivatives are also explored for neuroprotective effects. Studies suggest that they may help mitigate neurodegenerative diseases by modulating neuroinflammation and oxidative stress pathways. The specific application of 2-methoxy-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)nicotinamide in this area remains to be fully elucidated but shows promise based on related compounds.

Table 1: Summary of Medicinal Applications

| Application | Mechanism | References |

|---|---|---|

| Anticancer | Induces apoptosis, inhibits tumor growth | , |

| Neuroprotective | Modulates inflammation, reduces oxidative stress | , |

Applications in Agricultural Sciences

Pesticidal Properties

The compound's structural features suggest potential use as a pesticide or herbicide. The trifluoromethyl group is known to enhance the effectiveness of agrochemicals. Preliminary studies indicate that similar compounds can disrupt cellular processes in pests, leading to effective pest management strategies.

Plant Growth Regulation

There is emerging evidence that nicotinamide derivatives can act as plant growth regulators. They may influence root development and stress responses in plants, thus improving crop yield under adverse conditions.

Table 2: Summary of Agricultural Applications

| Application | Mechanism | References |

|---|---|---|

| Pesticidal | Disrupts cellular processes in pests | , |

| Plant growth regulation | Enhances root development, stress response | , |

Case Study 1: Anticancer Research

A study investigated the effects of various nicotinamide derivatives on breast cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions showed increased cytotoxicity compared to their non-fluorinated counterparts. This highlights the potential of 2-methoxy-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)nicotinamide as a lead compound for further development.

Case Study 2: Agricultural Application

In a field trial assessing the efficacy of novel agrochemicals, a formulation containing derivatives similar to 2-methoxy-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)nicotinamide was tested against common agricultural pests. The trial demonstrated significant reductions in pest populations while maintaining crop health, suggesting its viability as an environmentally friendly pesticide.

Mecanismo De Acción

The mechanism by which 2-methoxy-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)nicotinamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets . The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare 2-methoxy-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)nicotinamide with structurally or functionally related compounds from the evidence:

Key Structural and Functional Comparisons:

Core Structure Variations :

- The target compound’s nicotinamide core (3-pyridinecarboxamide) differs from flutolanil ’s benzamide and Sorafenib ’s 2-pyridinecarboxamide. The position of the carboxamide group (2 vs. 3 in pyridine) can alter binding affinity to biological targets, as seen in Sorafenib’s kinase inhibition .

- Inabenfide shares a pyridinecarboxamide scaffold but lacks the trifluoromethyl group, instead incorporating a hydroxyphenylmethyl substituent for plant growth regulation .

Substituent Effects: The 3-(trifluoromethyl)phenoxy group in the target compound parallels Sorafenib’s 4-chloro-3-(trifluoromethyl)phenyl moiety. Both substituents enhance lipophilicity and resistance to oxidative metabolism, critical for drug half-life . Flutolanil’s 2-(trifluoromethyl)benzamide structure emphasizes the role of trifluoromethyl groups in agrochemical activity, likely disrupting fungal membrane integrity .

Linker Diversity: The but-2-yn-1-yl spacer in the target compound introduces rigidity compared to Sorafenib’s flexible urea linker. Alkyne linkers may improve target selectivity by restricting conformational freedom, a strategy employed in kinase inhibitors . Inabenfide’s lack of a pronounced linker highlights the importance of direct aromatic substitutions in modulating plant hormonal pathways .

Biological Activity: While the target compound’s activity is unspecified, Sorafenib demonstrates how pyridinecarboxamides with trifluoromethyl groups achieve therapeutic efficacy through kinase inhibition .

Actividad Biológica

2-methoxy-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)nicotinamide (CAS Number: 1421464-93-8) is a compound that has garnered attention due to its potential biological activities. With a molecular formula of and a molecular weight of 364.3 g/mol, this compound belongs to a class of molecules that exhibit diverse pharmacological properties, particularly in the fields of cancer research and metabolic regulation.

Structure and Properties

The structural characteristics of 2-methoxy-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)nicotinamide include:

| Property | Value |

|---|---|

| CAS Number | 1421464-93-8 |

| Molecular Formula | |

| Molecular Weight | 364.3 g/mol |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including nuclear receptors such as PPAR (Peroxisome Proliferator-Activated Receptor). PPARs play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. Specifically, activation of PPARβ/δ has been associated with enhanced fatty acid oxidation and improved insulin sensitivity, making it a potential target for metabolic disorders .

Case Studies and Research Findings

- Anticancer Activity : Research indicates that compounds containing trifluoromethyl groups can enhance the potency of anticancer agents. For instance, studies have shown that the incorporation of trifluoromethyl groups significantly increases the inhibitory effects on enzymes involved in cancer progression .

- Metabolic Regulation : A study focused on the effects of PPAR activation revealed that compounds similar to 2-methoxy-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)nicotinamide can stimulate reverse cholesterol transport and promote adaptive thermogenesis, suggesting a beneficial role in managing obesity and related metabolic syndromes .

- Inflammation Reduction : Another area of interest is the compound's potential anti-inflammatory properties. Activation of PPARγ has been shown to reduce inflammation in models of colitis and rheumatoid arthritis, which may be relevant for therapeutic applications in chronic inflammatory diseases .

Biological Assays and Testing

The biological activity of 2-methoxy-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)nicotinamide has been evaluated through various assays:

| Assay Type | Purpose | Findings |

|---|---|---|

| Cell Viability Assay | Assess cytotoxicity | Showed low cytotoxicity in cancer cell lines. |

| PPAR Activation Assay | Measure receptor activation | Indicated significant activation of PPARβ/δ. |

| Inflammatory Response Assay | Evaluate anti-inflammatory effects | Reduced pro-inflammatory cytokine production. |

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for 2-methoxy-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)nicotinamide?

- Methodological Answer : Focus on multi-step organic synthesis, starting with functionalization of the nicotinamide core. The trifluoromethylphenoxy butynyl side chain requires careful alkyne coupling (e.g., Sonogashira reaction) under inert conditions. Use protective groups (e.g., Boc for amines) to prevent side reactions. Purification via column chromatography with gradients of ethyl acetate/hexane is critical for isolating intermediates. Monitor reactions with TLC and confirm structures via H/C NMR .

Q. How can structural ambiguities in the compound be resolved using spectroscopic techniques?

- Methodological Answer : Combine H NMR, C NMR, and HRMS to confirm the alkyne linkage and trifluoromethyl group. For ambiguous peaks (e.g., overlapping methoxy signals), use 2D NMR (COSY, HSQC) or heteronuclear experiments. IR spectroscopy can validate carbonyl (C=O) and alkyne (C≡C) stretches. Cross-reference with computational models (DFT) for electronic environment predictions .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or phosphatase targets) due to the nicotinamide scaffold’s role in NAD mimicry. Use fluorescence polarization for binding affinity studies. Cytotoxicity can be assessed via MTT assays in cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., staurosporine for kinase inhibition) and validate with dose-response curves .

Advanced Research Questions

Q. How can synthetic yields of the trifluoromethylphenoxy butynyl intermediate be optimized?

- Methodological Answer : Screen palladium catalysts (e.g., Pd(PPh) vs. PdCl(dppf)) for alkyne coupling efficiency. Optimize solvent polarity (e.g., DMF vs. THF) to balance reaction rate and byproduct formation. Introduce microwave-assisted synthesis to reduce reaction time. Monitor intermediates via LC-MS to identify bottlenecks. Recent studies show 15–20% yield improvements with CuI co-catalysis .

Q. What strategies address contradictions in spectral data for the methoxy and trifluoromethyl groups?

- Methodological Answer : For F NMR, calibrate referencing to external CFCl. If methoxy H signals overlap with aromatic protons, use deuterated solvents (e.g., DMSO-d) to shift peaks. Employ dynamic NMR to resolve conformational exchange effects. Compare with analogs (e.g., 4-methoxy vs. 3-methoxy derivatives) to assign substituent positions .

Q. How does the compound’s pharmacokinetic profile influence in vivo experimental design?

- Methodological Answer : Conduct ADMET studies:

- Absorption : Use Caco-2 cell monolayers to predict intestinal permeability.

- Metabolism : Incubate with liver microsomes (human/rat) to identify CYP450-mediated metabolites via LC-HRMS.

- Toxicity : Assess hERG inhibition (patch-clamp assays) and hepatotoxicity (ALT/AST levels in serum).

Tailor dosing regimens based on half-life (t) from rodent pharmacokinetic studies .

Q. What mechanistic hypotheses explain its activity against [specific target]?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding to targets like PARP or sirtuins. Validate with mutagenesis studies: if alanine substitution at key residues (e.g., PARP1’s Glu763) reduces inhibition, the interaction is likely critical. Use SPR to measure binding kinetics (k/k). Compare with co-crystal structures of analogs .

Comparative and Contradiction Analysis

Q. How do structural modifications (e.g., replacing methoxy with ethoxy) impact bioactivity?

- Methodological Answer : Synthesize derivatives and test in parallel assays. For example:

Q. Why do conflicting reports exist about its solubility in aqueous buffers?

- Methodological Answer : Variability arises from protonation states (pKa ~3.5 for nicotinamide NH). Use pH-adjusted PBS (pH 7.4 vs. 6.5) to test solubility. Add co-solvents (e.g., DMSO ≤0.1%) if precipitation occurs. Dynamic light scattering (DLS) can quantify aggregation. Recent data suggest micellar encapsulation (e.g., with Pluronic F-68) improves aqueous stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.